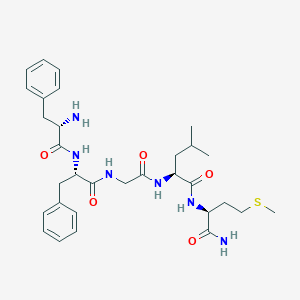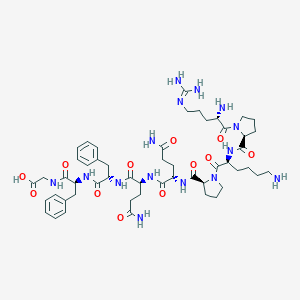
Péptido C de proinsulina humana
Descripción general
Descripción
C-peptide, also known as the connecting peptide, is a short 31-amino-acid polypeptide that connects insulin’s A-chain to its B-chain in the proinsulin molecule. It is released in equimolar amounts with insulin from the pancreatic beta-cells during the cleavage of proinsulin. Initially considered biologically inactive, C-peptide has been found to have significant physiological roles, particularly in the context of diabetes and its complications .
Aplicaciones Científicas De Investigación
C-peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and interactions.
Biology: Investigated for its role in cellular signaling and membrane interactions.
Medicine: Used as a biomarker for pancreatic beta-cell function in diabetes diagnosis and management. C-peptide replacement therapy is being explored for its potential to ameliorate diabetic complications.
Industry: Employed in the development of diagnostic assays and therapeutic formulations .
Mecanismo De Acción
Target of Action
The primary target of the human proinsulin C-peptide is the cell membrane of various organs and tissues, including the kidneys, nervous system, heart, vascular endothelium, and blood microcirculation . It interacts with specific C-peptide receptors on the cell membrane . In addition, it is recognized by human islet-infiltrating CD4+ T cells .
Mode of Action
C-peptide is a signaling molecule that regulates many physiological and biochemical processes via its interaction with specific C-peptide receptors . It is a proinsulin fragment, which is cleaved during proinsulin maturation and active insulin formation . The interaction of C-peptide with its targets leads to the activation of multiple cell signaling pathways .
Biochemical Pathways
C-peptide activates multiple cell signaling pathways, including p38 mitogen-activated protein kinase, extracellular signal–regulated kinase -1/-2 (Erk-1/-2), Akt, and endothelial nitric oxide (NO) production . These pathways are involved in various physiological processes, including apoptosis, anti-inflammatory responses, and other intracellular defense mechanisms .
Pharmacokinetics
It is known that c-peptide is secreted in similar amounts as insulin . It is generated by the cleavage of proinsulin by a serine protease within the pancreatic β-cells .
Result of Action
The interaction of C-peptide with its targets and the subsequent activation of signaling pathways lead to positive physiological effects on many organs and tissues . For instance, C-peptide prevents both blood–retinal barrier damage and retinal neovascularization, making it a promising drug for treating and preventing diabetic retinopathy . It also exhibits important regulatory effects at early stages of functional and structural impairments caused by diabetes mellitus .
Action Environment
The effects of C-peptide are tissue-specific and largely depend on the physiological state of an organism, C-peptide concentration, and its ability to form complexes . In type 1 diabetes mellitus, which is characterized by a C-peptide deficiency, C-peptide replacement therapy prevents the development of inflammation in vascular endothelial cells . An excess of c-peptide can reveal its pro-inflammatory properties .
Análisis Bioquímico
Biochemical Properties
Human proinsulin C-peptide is not only a chaperone for insulin in β-cells, but also a signaling molecule that regulates many physiological and biochemical processes via specific C-peptide receptors . Its regulatory effects are tissue-specific and largely depend on the physiological state of an organism, C-peptide concentration, and its ability to form complexes .
Cellular Effects
Human proinsulin C-peptide has been shown to prevent the development of inflammation in vascular endothelial cells . In type 1 diabetes mellitus, which is characterized by a C-peptide deficiency, C-peptide replacement therapy has been shown to have beneficial effects .
Molecular Mechanism
Human proinsulin C-peptide realizes its effects through its binding to a specific receptor on the cell membrane and activation of downstream signaling pathways . Intracellular signaling involves G-proteins and Ca 2+ -dependent pathways; this leads to activation and increased expression of endothelial nitric oxide synthase, Na + /K + -ATPase and important transcription factors involved in apoptosis, anti-inflammatory and other intracellular defense mechanisms .
Metabolic Pathways
Human proinsulin C-peptide is involved in the regulation of synthesis and secretion of adipokines, which is indicative of its role in controlling energy homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: C-peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, C-peptide is often produced using recombinant DNA technology. This involves inserting the gene encoding C-peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: C-peptide undergoes various chemical reactions, including:
Oxidation: C-peptide can be oxidized by reactive oxygen species (ROS), leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid residues in C-peptide can be substituted using site-directed mutagenesis to study the effects of specific residues on its function.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other ROS.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) and specific primers.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences
Comparación Con Compuestos Similares
C-peptide is unique compared to other peptides due to its specific role in insulin biosynthesis and its physiological effects. Similar compounds include:
Insulin: A hormone that regulates glucose metabolism but does not have the same anti-inflammatory and anti-oxidative properties as C-peptide.
Glucagon: Another pancreatic hormone involved in glucose metabolism, but with different physiological roles.
Proinsulin: The precursor molecule from which insulin and C-peptide are derived, but it lacks the individual functions of C-peptide .
C-peptide’s uniqueness lies in its dual role as a biomarker for beta-cell function and its therapeutic potential in mitigating diabetic complications.
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUAQYXWVJDEQY-QENPJCQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H211N35O48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186651 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3020.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-11-7, 59112-80-0 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C-peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)













